molecular formula C7H8BrFS B1492082 2-(1-Bromo-2-fluoropropan-2-yl)thiophene CAS No. 2092065-19-3

2-(1-Bromo-2-fluoropropan-2-yl)thiophene

Cat. No. B1492082
CAS RN: 2092065-19-3
M. Wt: 223.11 g/mol
InChI Key: DWTAZTPOVMVSSQ-UHFFFAOYSA-N
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Description

“2-(1-Bromo-2-fluoropropan-2-yl)thiophene” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .

Scientific Research Applications

Synthesis and Material Science Applications

  • Facilitating Organic Synthesis : Thiophene derivatives serve as crucial intermediates in facilitating complex organic syntheses. For instance, the palladium-catalyzed C-H homocoupling of thiophenes enables the construction of bithiophene structures, which are pivotal in the development of conductive materials (Masui, Ikegami, & Mori, 2004). Similarly, a novel synthesis route for 3-fluoro-4-hexylthiophene demonstrates the tuning of electronic properties in conjugated polythiophenes, highlighting the role of thiophene derivatives in enhancing material functionalities (Gohier, Frère, & Roncali, 2013).

  • Advancements in Photovoltaic and Photophysical Studies : The development of high-performance NIR-II fluorophores for biological imaging in the second near-infrared window (NIR-II, 1000-1700 nm) showcases the application of thiophene as a donor unit in molecular engineering. This approach leads to enhanced fluorescence quantum yields, crucial for superior temporal and spatial imaging resolutions (Yang et al., 2018).

  • Innovative Synthetic Routes : The one-pot desulfurative-fluorination-bromination method for synthesizing 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes illustrates a significant advancement in the synthetic chemistry of thiophene derivatives. This method enables the efficient production of compounds with potential applications in organic electronics and materials science (Turkman, An, & Pomerantz, 2010).

  • Photoluminescence and Electronic Devices : Studies on novel fluorophores utilizing thiophene derivatives reveal significant shifts in emission maxima, influencing the development of materials for optoelectronic applications. Such advancements highlight the role of thiophene in creating materials with tailored photophysical properties (Hwang et al., 2001).

Safety and Hazards

The safety data sheet for thiophene indicates that it is highly flammable and harmful if swallowed . It can cause serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is a promising future for the development and application of thiophene derivatives, including “2-(1-Bromo-2-fluoropropan-2-yl)thiophene”.

properties

IUPAC Name

2-(1-bromo-2-fluoropropan-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFS/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTAZTPOVMVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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